molecular formula C6H9N3 B573187 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine CAS No. 185796-64-9

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine

Cat. No. B573187
M. Wt: 123.159
InChI Key: RNQMYFYTUSXCRX-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole is a chemical compound with the molecular formula C6H8N2 . The molecule adopts an envelope conformation of the pyrrolidine ring, which might help for the relief torsion tension . This fused ring system provides protection of the α-C atom (attached to the non-bridging N atom of the imidazole ring), which provides stability that is of interest with respect to electrochemical properties as electrolytes for fuel cells and batteries, and electrodeposition .


Synthesis Analysis

The synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole can be achieved starting from readily available aminocarbonyl compounds. The Marckwald reaction was used for the preparation of 6,7-dihydro-5H-pyrrolo[1,2-c]imidazoles . The two-step procedure afforded the product in high yield and can be used for preparation of bulk quantities .


Molecular Structure Analysis

The crystal structure of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole at 100 K has monoclinic (P 2 1 / n) symmetry . The molecule adopts an envelope conformation of the pyrrolidine ring, which might help for the relief torsion tension . The crystal cohesion is achieved by C—H⋯N hydrogen bonds .


Chemical Reactions Analysis

The further reactions of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole with various electrophiles were studied, giving previously unknown functionalized derivatives . The reaction with silylformamidine that exists in an equilibrium with its carbenic form afforded C-silyl derivative . Various halogen derivatives were prepared and used as starting materials .


Physical And Chemical Properties Analysis

The molecular weight of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole is 108.14 g/mol . It has a complexity of 92.5 and a topological polar surface area of 17.8 Ų . The molecule has 0 hydrogen bond donor count and 1 hydrogen bond acceptor count .

properties

IUPAC Name

6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c7-5-1-3-9-4-2-8-6(5)9/h2,4-5H,1,3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNQMYFYTUSXCRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=CN=C2C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601250503
Record name 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601250503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine

CAS RN

185796-64-9
Record name 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine
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URL https://commonchemistry.cas.org/detail?cas_rn=185796-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601250503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H,6H,7H-pyrrolo[1,2-a]imidazol-7-amine
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